molecular formula C13H12ClNO2 B3381562 Ethyl 2-chloro-4-methylquinoline-3-carboxylate CAS No. 251902-62-2

Ethyl 2-chloro-4-methylquinoline-3-carboxylate

Cat. No.: B3381562
CAS No.: 251902-62-2
M. Wt: 249.69 g/mol
InChI Key: ZRGLNYFWXYUXFO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methylquinoline-3-carboxylate (CAS 251902-62-2) is a versatile quinoline-based building block with significant value in medicinal chemistry and organic synthesis. With a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol, this compound serves as a key synthetic intermediate for the development of more complex chemical entities . Its molecular structure, featuring both reactive chloro and ester functional groups, makes it a privileged scaffold for further functionalization, such as in the synthesis of poly-functionalized quinoline derivatives through successive substitution and hydrolysis reactions . Quinolines are a prominent class of heterocyclic compounds extensively investigated for their diverse biological activities. Research into quinoline derivatives has led to compounds with potent anticancer activity, acting through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . Furthermore, quinoline scaffolds are recognized in the discovery of antiplasmodial agents, identified from phenotypic screens against Plasmodium falciparum and optimized for improved potency and pharmacokinetic properties . This reagent is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis by qualified professionals. It is strictly not for diagnostic, therapeutic, or any human use. Please refer to the Safety Datasheet for comprehensive handling and hazard information.

Properties

IUPAC Name

ethyl 2-chloro-4-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)11-8(2)9-6-4-5-7-10(9)15-12(11)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGLNYFWXYUXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251902-62-2
Record name ethyl 2-chloro-4-methylquinoline-3-carboxylate
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Preparation Methods

The synthesis of ethyl 2-chloro-4-methylquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl 2-oxoquinoline-3-carboxylates. These intermediates are then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl 2-chloroquinoline-3-carboxylates . Industrial production methods often employ similar synthetic routes but may include optimizations for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 2-chloro-4-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of different quinoline derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 2-chloro-4-methylquinoline-3-carboxylate has been studied for its potential antimicrobial properties. Research indicates that quinoline derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. These compounds have shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively target cancer cell lines, suggesting a pathway for the development of novel anticancer therapies .

Neuroprotective Effects
There is emerging evidence that quinoline derivatives may possess neuroprotective properties. This compound has been investigated for its ability to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agrochemicals

Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Studies suggest that this compound can act as an effective insecticide against common agricultural pests. Its mode of action typically involves disrupting the nervous system of insects, leading to paralysis and death. This application holds significant potential for developing safer and more effective agricultural chemicals .

Materials Science

Synthesis of Functional Materials
In materials science, this compound serves as a building block for synthesizing functional materials. Its unique chemical structure allows it to be incorporated into polymer matrices or used as a ligand in coordination chemistry. This versatility is valuable in creating advanced materials with specific properties for applications in electronics and photonics .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against S. aureus and E. coli, inhibiting DNA gyrase
Anticancer Induces apoptosis in cancer cell lines; potential for drug development
Neuroprotective Mitigates oxidative stress in neuronal cells
Agrochemicals Effective insecticide with a neurotoxic mode of action
Materials Science Useful in synthesizing advanced functional materials

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes in bacteria or cancer cells, resulting in their death . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares key structural features and substituent positions of Ethyl 2-chloro-4-methylquinoline-3-carboxylate with analogous quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
This compound Cl (2), CH₃ (4), COOEt (3) C₁₃H₁₂ClNO₂ 249.70 Ethyl ester enhances lipophilicity compared to methyl esters.
Mthis compound (MCMQC) Cl (2), CH₃ (4), COOMe (3) C₁₂H₁₀ClNO₂ 235.67 Methyl ester reduces steric bulk but may lower bioavailability .
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate CH₃ (2), C₆H₅ (4), COOEt (3) C₁₉H₁₇NO₂ 307.35 Phenyl group at position 4 enhances π-π stacking interactions .
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate Cl (7), OH (4), CH₃ (2), COOEt (3) C₁₃H₁₂ClNO₃ 265.69 Hydroxy group increases polarity and potential hydrogen bonding .
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Cl (6), OH (4), COOEt (3) C₁₂H₁₀ClNO₃ 251.67 Chlorine at position 6 may alter electronic distribution .

Key Research Findings

  • Substituent Position Effects: Chlorine at position 2 (as in the target compound) vs. position 6 or 7 alters electronic effects and bioactivity. For instance, chlorine at position 7 in Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate enhances hydrogen bonding with biological targets .
  • Ester Group Impact: Ethyl esters (e.g., Ethyl 2-methyl-4-phenylquinoline-3-carboxylate) show higher thermal stability than methyl esters due to increased alkyl chain length .

Biological Activity

Ethyl 2-chloro-4-methylquinoline-3-carboxylate is a notable compound within the quinoline family, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in medicinal chemistry.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, have attracted significant attention due to their potential therapeutic properties. These compounds are known for their antibacterial , antimalarial , and anticancer activities, making them valuable in the development of new drugs .

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Friedlander Condensation : This initial step involves the condensation of o-aminobenzophenones with diethylmalonate to form ethyl 2-oxoquinoline-3-carboxylates.
  • Chlorination : The resulting intermediates are chlorinated using phosphorus oxychloride (POCl₃) to yield the desired compound.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes, such as topoisomerases . These enzymes play a critical role in DNA replication and cell division. By inhibiting these enzymes, the compound disrupts cellular processes in bacteria or cancer cells, leading to cell death.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives can inhibit cancer cell growth effectively. For example, compounds structurally related to this compound have shown promising results against various human cancer cell lines:

CompoundCell LineIC₅₀ (μM)
3hA5491.53
3kA5491.38
3tHT290.77
CisplatinA549~5.0

These findings indicate that certain substituents on the quinoline structure significantly enhance anticancer activity compared to standard treatments like cisplatin .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies suggest that quinoline derivatives can inhibit bacterial growth by targeting essential metabolic pathways and disrupting cellular integrity .

Case Studies

  • Anticancer Efficacy : A study assessed a series of quinoline derivatives, including this compound, against human cancer cell lines (A549 and HT29). The results indicated that these compounds exhibited superior potency compared to traditional chemotherapeutics .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could interfere with DNA replication processes in cancer cells, leading to apoptosis through topoisomerase inhibition .

Q & A

Basic Research Questions

Q. What are common synthetic routes for Ethyl 2-chloro-4-methylquinoline-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions, such as the Gould-Jacobs reaction, using ethyl acetoacetate derivatives and substituted anilines. Optimization involves adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or acetic acid), and stoichiometry of chlorinating agents (e.g., POCl₃) to enhance yield .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to identify intermediates. Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C4, chloro at C2) and ester functionality.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 249.7 for C₁₃H₁₂ClNO₂) .
  • X-ray Crystallography : Single-crystal XRD (using SHELX or WinGX) resolves bond angles and packing interactions. For example, C–Cl bond lengths typically range from 1.72–1.75 Å in related quinoline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.
  • Store in airtight containers at room temperature, away from ignition sources.
  • In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How do substituents (e.g., chloro, methyl) influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution. The chloro group at C2 increases electrophilicity, while the methyl group at C4 enhances steric hindrance .
  • Experimental Validation : Reactivity studies (e.g., nucleophilic substitution at C2) show reduced yields with bulkier substituents, confirming steric effects .

Q. What strategies are effective in resolving contradictions in biological activity data (e.g., antimicrobial vs. anticancer assays)?

  • Methodology :

  • Dose-Response Curves : Perform IC₅₀/EC₅₀ assays across multiple cell lines to assess specificity.
  • Mechanistic Studies : Use fluorescence quenching or SPR to evaluate binding affinity to target proteins (e.g., topoisomerase II for anticancer activity) .
  • Meta-Analysis : Compare results with structurally similar derivatives (e.g., ethyl 4-chloro-6-methoxyquinoline-3-carboxylate) to isolate substituent-specific effects .

Q. How can X-ray crystallography data inform the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Structural Analysis : Identify hydrogen-bonding motifs (e.g., quinoline N–H···O interactions) and π-stacking distances (3.5–4.0 Å) that correlate with binding affinity .
  • Docking Simulations : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase active sites). For example, the ester group at C3 may form polar contacts with catalytic residues .

Q. What catalytic systems are optimal for functionalizing the quinoline core (e.g., C–H activation)?

  • Methodology :

  • Palladium Catalysis : Pd(OAc)₂ with ligands (e.g., XPhos) enables regioselective C–H arylation at C8.
  • Photoredox Catalysis : Ru(bpy)₃Cl₂ under blue LED light facilitates radical-mediated halogenation at C6 .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-4-methylquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-4-methylquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.